molecular formula C17H20FN3O2 B2693489 5-Fluoro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380170-34-1

5-Fluoro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2693489
CAS No.: 2380170-34-1
M. Wt: 317.364
InChI Key: QCGVNEVFENWDDL-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that features a piperidine moiety linked to a pyrimidine ring

Preparation Methods

The synthesis of 5-Fluoro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative and the pyrimidine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

5-Fluoro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

5-Fluoro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine and pyrimidine moieties, which can result in unique pharmacological and chemical properties.

Properties

IUPAC Name

5-fluoro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-14-12-19-17(20-13-14)23-16-6-8-21(9-7-16)10-11-22-15-4-2-1-3-5-15/h1-5,12-13,16H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGVNEVFENWDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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